molecular formula C8H14N4O B13325591 1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13325591
M. Wt: 182.22 g/mol
InChI Key: AYANMOLOTDPDLJ-UHFFFAOYSA-N
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Description

1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(oxan-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)5-7-3-1-2-4-13-7/h6-7H,1-5H2,(H2,9,11)

InChI Key

AYANMOLOTDPDLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxan-2-ylmethyl halides with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the halide by the triazole nitrogen, leading to the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and microwave-assisted synthesis can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1H-1,2,4-Triazole: The parent compound with a simpler structure.

    1-(Benzyl)-1H-1,2,4-triazol-3-amine: A similar compound with a benzyl group instead of an oxan-2-ylmethyl group.

    1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-5-amine: A positional isomer with the amine group at a different position on the triazole ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other triazole derivatives.

Biological Activity

1-(Oxan-2-ylmethyl)-1H-1,2,4-triazol-3-amine, a derivative of the 1,2,4-triazole class, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and an oxan moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

The chemical formula for this compound is C7H12N4OC_7H_{12}N_4O with a molecular weight of approximately 168.20 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
CAS Number1343842-32-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various 1,2,4-triazole derivatives. The electron-rich nature of the triazole ring facilitates binding to biological targets such as enzymes and receptors, contributing to its antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In vitro evaluations have demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against various pathogens. For example:

  • Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungal Strains : Showed activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these compounds were determined through agar diffusion and serial dilution methods, indicating their potential as broad-spectrum antimicrobials .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Research Findings

A study involving MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 39.2 μM against MDA-MB-231 cells.
  • Mechanism : Molecular docking studies suggested that the compound may inhibit BRAF and MEK kinases involved in the mitogen-activated protein kinase (MAPK) pathway .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown promise in other therapeutic areas:

  • Anti-inflammatory : Exhibited potential in reducing inflammation markers in preclinical models.
  • Antioxidant : Demonstrated significant antioxidant activity in various assays.

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